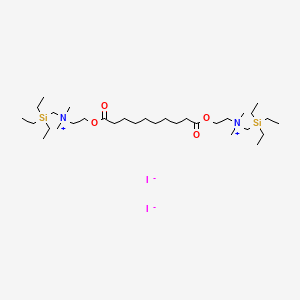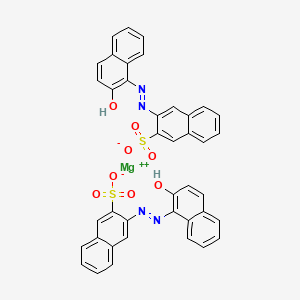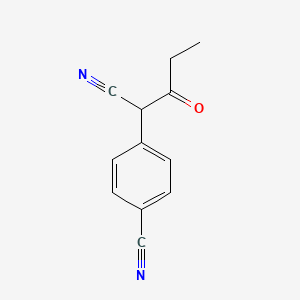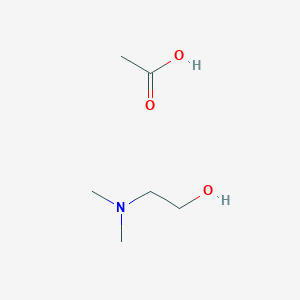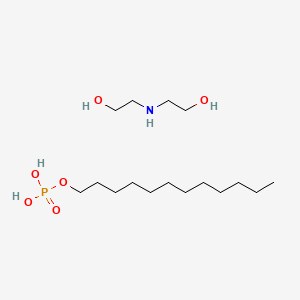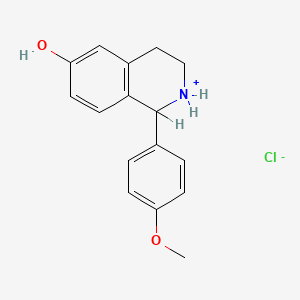
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride typically involves the Pictet-Spengler reaction. This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the reactants to around 100°C to facilitate the cyclization process .
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents targeting neurodegenerative disorders and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-6-isoquinolinol hydrochloride can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methoxyphenyl group.
1,2,3,4-Tetrahydro-2-isoquinoline: Another derivative with slight structural variations.
1,2,3,4-Tetrahydro-2-azanaphthalene: A related compound with a different substitution pattern on the isoquinoline ring.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
93202-77-8 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-14-5-2-11(3-6-14)16-15-7-4-13(18)10-12(15)8-9-17-16;/h2-7,10,16-18H,8-9H2,1H3;1H |
InChI Key |
YSNSULXHHUIKDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC[NH2+]2)C=C(C=C3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


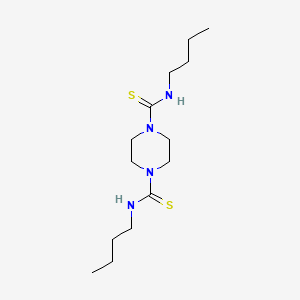
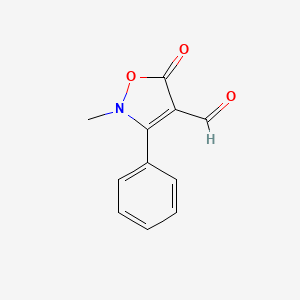
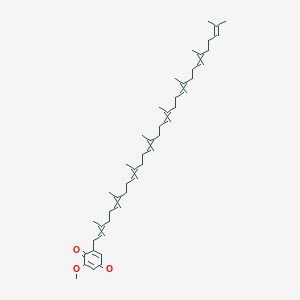
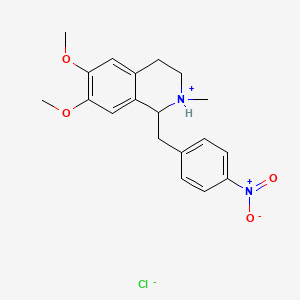
![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
